[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone
Description
4-(3,4-Difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine-derived compound featuring a 1,1-dioxide moiety, a 3,4-difluorophenyl substituent at the 4-position, and a 3,4-dimethoxyphenyl ketone group at the 2-position.
Properties
IUPAC Name |
[4-(3,4-difluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2NO5S/c1-30-19-10-7-14(11-20(19)31-2)23(27)22-13-26(15-8-9-16(24)17(25)12-15)18-5-3-4-6-21(18)32(22,28)29/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHJRBBMQLFWNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone represents a novel class of benzothiazine derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzothiazine precursors with substituted phenyl groups. The synthetic pathway may include multi-step reactions involving electrophilic aromatic substitution and subsequent functional group modifications to achieve the desired molecular structure.
Antimicrobial Properties
Recent studies have indicated that derivatives of benzothiazine compounds exhibit significant antimicrobial activity. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains and fungi. The antibacterial and antifungal activities are often assessed using Minimum Inhibitory Concentration (MIC) assays.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 62.5 | Candida albicans |
| Compound B | 125 | Escherichia coli |
| Compound C | 250 | Staphylococcus aureus |
These findings suggest that the presence of specific substituents on the benzothiazine core can enhance antimicrobial efficacy.
Cytotoxicity
Cytotoxicity assays conducted on various cancer cell lines reveal that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. For example, a study demonstrated that a related compound significantly inhibited cell proliferation in breast cancer cell lines with an IC50 value lower than 10 µM.
The proposed mechanisms by which these compounds exert their biological effects include:
- Inhibition of DNA Synthesis : Some studies suggest that benzothiazine derivatives may interfere with DNA replication processes in bacteria and cancer cells.
- Disruption of Cell Membrane Integrity : The compounds may disrupt lipid bilayers, leading to increased permeability and cell death.
- Enzyme Inhibition : Molecular docking studies indicate potential interactions with key enzymes involved in metabolic pathways, such as topoisomerases and D-Alanyl-D-Alanine ligase.
Case Studies
-
Antifungal Activity Against Candida spp.:
A recent study evaluated the antifungal properties of a series of benzothiazine derivatives, including our compound of interest. The results highlighted significant activity against Candida albicans, with the most potent derivative achieving an MIC value of 62.5 µg/mL . -
Cytotoxic Effects on Cancer Cell Lines:
In vitro studies demonstrated that the compound induced apoptosis in human breast cancer cells through the activation of caspase pathways. The cytotoxic effects were evaluated using MTT assays, revealing a dose-dependent response .
Scientific Research Applications
Structural Characteristics
The compound's structure can be broken down as follows:
- Benzothiazine Core : This core structure is known for its diverse biological activities.
- Fluorinated Phenyl Group : The presence of difluorophenyl moiety enhances lipophilicity and biological activity.
- Dimethoxyphenyl Substituent : This group may contribute to the compound's pharmacological properties.
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Several studies have indicated that benzothiazine derivatives exhibit antimicrobial properties. The specific compound may inhibit the growth of various bacterial strains through mechanisms involving enzyme inhibition or disruption of cell wall synthesis.
-
Anticancer Properties
- Research has shown that compounds with similar structures to 4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl(3,4-dimethoxyphenyl)methanone can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
-
Anti-inflammatory Effects
- Compounds in this class have been studied for their ability to modulate inflammatory responses. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), providing potential therapeutic avenues for inflammatory diseases.
Pharmacological Insights
Case Study 1: Anticancer Activity
A study investigated the effects of a related benzothiazine derivative on breast cancer cell lines. The results indicated that the compound significantly reduced cell viability through the activation of apoptotic pathways. The study concluded that modifications in the benzothiazine structure could enhance anticancer efficacy.
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of benzothiazine derivatives against resistant bacterial strains. The findings demonstrated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The compound shares structural homology with several benzothiazine and benzophenone derivatives. Below is a detailed comparison:
| Compound | Substituents | Molecular Weight | Key Features |
|---|---|---|---|
| Target Compound | 4-(3,4-difluorophenyl), 2-(3,4-dimethoxyphenyl) | ~483.4 g/mol* | Dual fluorine/methoxy groups enhance polarity and potential CNS penetration. |
| (3,4-Dimethoxyphenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 4-(3,4-dimethoxyphenyl), 6-fluoro, 2-(3,4-dimethoxyphenyl) | 499.5 g/mol | Additional methoxy groups increase hydrophilicity but may reduce blood-brain barrier permeability. |
| 4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-(3,5-dichlorophenyl), 2-(4-methoxyphenyl) | 484.3 g/mol | Chlorine substituents enhance lipophilicity and metabolic stability. |
| (3,4-Difluorophenyl)magnesium bromide-derived methanones | Varied aryl groups (e.g., difluorophenyl, pyrrolopyrimidine) | ~400–550 g/mol | Magnesium bromide intermediates enable modular synthesis of diverse analogs. |
* Estimated based on molecular formula (C24H17F2NO5S).
Pharmacological and Physicochemical Differences
Substituent Effects on Solubility :
- The target compound ’s 3,4-dimethoxyphenyl group improves water solubility compared to chlorine-substituted analogs (e.g., ), but less than the dimethoxy-rich analog .
- The 3,5-dichlorophenyl analog exhibits higher logP values, favoring membrane permeability but risking hepatotoxicity.
Binding Affinity and Selectivity: Fluorine atoms in the target compound may enhance binding to aromatic residue-rich targets (e.g., kinases or GPCRs) via hydrophobic and halogen-bonding interactions.
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to , involving Grignard reactions for ketone formation. In contrast, triazole-thioether derivatives (e.g., ) require multi-step halogenation and coupling, reducing scalability.
Research Findings and Implications
Mitochondrial Pyruvate Carrier (MPC) Inhibition: Benzophenone-based analogs (e.g., ) demonstrate that methoxy and fluorine substituents optimize mitochondrial targeting. The target compound’s 3,4-dimethoxyphenyl group may similarly enhance MPC binding, though experimental validation is needed.
Antimicrobial and Anticancer Potential: Chlorine-substituted analogs (e.g., ) exhibit broad-spectrum antimicrobial activity, while fluorine-rich derivatives show promise in apoptosis induction. The target compound’s dual fluorine/methoxy design could balance efficacy and toxicity.
Metabolic Stability : The 1,1-dioxide moiety in benzothiazines reduces oxidative metabolism, as seen in , suggesting the target compound may have a favorable pharmacokinetic profile.
Q & A
Q. What are the recommended synthetic routes for preparing 4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone?
The synthesis involves multi-step organic reactions starting with the benzothiazine core, followed by functionalization with methoxy and difluorophenyl groups. Key steps include:
- Core Synthesis : Condensation of aromatic aldehydes with sulfur-containing precursors under controlled temperatures (60–80°C) using catalysts like pyridine or triethylamine .
- Substitution : Introduction of 3,4-dimethoxyphenyl and 3,4-difluorophenyl groups via nucleophilic aromatic substitution or Suzuki coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
Q. What analytical techniques are critical for characterizing this compound?
Essential characterization methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorophenyl signals in aromatic regions) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M+H]⁺ = 499.509, observed 499.510) .
- HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water gradient) .
- X-ray Crystallography : For structural confirmation, though limited due to crystallization challenges .
Q. How does the substitution pattern (e.g., difluorophenyl vs. methoxyphenyl) influence solubility and stability?
- Solubility : Methoxy groups enhance solubility in polar solvents (DMSO, ethanol), while fluorinated aryl groups reduce aqueous solubility due to increased lipophilicity .
- Stability : The sulfone group (1,1-dioxido) improves oxidative stability compared to non-oxidized benzothiazines. Stability in DMSO at 4°C exceeds 6 months .
Advanced Research Questions
Q. How can computational methods (e.g., QSAR, molecular docking) predict this compound’s biological activity?
- QSAR Modeling : Correlates structural descriptors (e.g., logP, polar surface area) with observed bioactivity. For example, electron-withdrawing fluorine atoms enhance binding to hydrophobic enzyme pockets .
- Molecular Docking : Simulates interactions with targets like cyclooxygenase-2 (COX-2) or kinases. The difluorophenyl group shows strong π-π stacking with COX-2’s Tyr385, while methoxy groups form hydrogen bonds .
- Validation : Requires in vitro assays (e.g., enzyme inhibition IC₅₀) to confirm computational predictions .
Q. How to resolve contradictions in reported biological activity (e.g., varying IC₅₀ values across studies)?
Discrepancies may arise from:
- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
- Structural Analogues : Compare with derivatives (e.g., 6-fluoro vs. non-fluoro variants). For instance, fluorination increases potency against EGFR kinase by 3-fold .
- Metabolic Stability : Differences in microsomal stability (e.g., human vs. rodent liver microsomes) can alter effective concentrations .
Q. What experimental strategies optimize this compound’s anticancer activity?
-
Structure-Activity Relationship (SAR) : Modify substituents systematically. For example:
Substituent Position Modification Observed Effect 3,4-Dimethoxyphenyl Replace with 4-ethoxyphenyl Increased COX-2 selectivity (IC₅₀ from 1.2 μM → 0.7 μM) 6-Fluorine Addition Introduce fluorine at C6 Enhanced apoptosis in HT-29 cells (2.5-fold vs. parent) -
Prodrug Design : Mask polar groups (e.g., esterify methoxy) to improve bioavailability .
Q. What mechanisms underlie its reported anti-inflammatory and anticancer effects?
- Anti-inflammatory : Inhibition of COX-2 (IC₅₀ = 1.2 μM) and NF-κB pathway suppression via IκBα stabilization .
- Anticancer : Induction of mitochondrial apoptosis (caspase-3 activation, Bcl-2 downregulation) and G2/M cell cycle arrest (p21 upregulation) .
- Validation Tools : Western blotting for protein expression, flow cytometry for cell cycle analysis, and siRNA knockdown to confirm target involvement .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction parameters (e.g., argon atmosphere for Pd-catalyzed couplings) to ensure consistency .
- Data Interpretation : Use cheminformatics tools (e.g., Schrodinger Suite, MOE) for SAR analysis and scaffold hopping .
- Collaborative Validation : Share samples with independent labs to confirm bioactivity and resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
